molecular formula C8H16N2O4 B15157648 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) CAS No. 805231-52-1

5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane)

Cat. No.: B15157648
CAS No.: 805231-52-1
M. Wt: 204.22 g/mol
InChI Key: GGJPAVNUERGHGJ-UHFFFAOYSA-N
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Description

5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a bicyclic compound featuring two 1,3,5-dioxazinane rings connected via an ethane-1,2-diyl spacer. Its synthesis involves the reaction of N,N′-bis(hydroxymethyl)thiourea with ethane-1,2-diamine under controlled conditions, yielding a symmetric bis-heterocyclic structure .

Properties

CAS No.

805231-52-1

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

5-[2-(1,3,5-dioxazinan-5-yl)ethyl]-1,3,5-dioxazinane

InChI

InChI=1S/C8H16N2O4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h1-8H2

InChI Key

GGJPAVNUERGHGJ-UHFFFAOYSA-N

Canonical SMILES

C1N(COCO1)CCN2COCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of ethane-1,2-diol with a suitable dioxazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the dioxazinane rings. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted dioxazinanes.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study the interactions between dioxazinanes and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.

    Industry: In industrial applications, 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The dioxazinane rings in the compound can participate in various chemical reactions, leading to the formation of different products. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motif—two heterocycles linked by an alkylene chain—is shared with several analogs. Key comparisons include:

Benzoxazine Derivatives

Example : 3,3'-Ethylene-bis(3,4-dihydro-6-substituted-2H-1,3-benzoxazines)

  • Structure : Benzoxazine rings (oxygen and nitrogen-containing) linked by ethylene.
  • Synthesis: One-pot condensation of phenol derivatives, formaldehyde, and ethylenediamine .
  • Key Differences : Benzoxazines exhibit higher aromaticity and thermal stability, making them suitable for polymer precursors (e.g., polybenzoxazines) .
Bistetrazole Derivatives

Example : (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)

  • Structure : Two tetrazole rings connected by ethene.
  • Synthesis : Cycloaddition or oxidative coupling reactions.
  • Key Differences : Tetrazoles are nitrogen-rich, conferring high energy density and explosive sensitivity. Compound 6 (a bistetrazole derivative) shows superior impact sensitivity (IS > 20 J) and friction sensitivity (FS > 360 N) compared to hydrazine-linked analogs .
Triazinane Derivatives

Example : 5,5′-(Butane-1,4-diyl)bis(1,3,5-triazinane-2-thione)

  • Structure : Triazinane rings (six-membered, nitrogen-sulfur) linked by butane.
  • Synthesis : Condensation of thiourea with formaldehyde and diamines .
Pyrazolone Derivatives

Example : 4,4'-[1,2-Bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

  • Structure : Pyrazolone rings linked by ethane.
  • Synthesis: Reaction of quinoxaline with pyrazolones in DMSO .
  • Key Differences : Pyrazolone derivatives exhibit strong hydrogen-bonding capacity, favoring crystallization and catalytic applications .
Benzodioxole Derivatives

Example : 5,5'-(Ethane-1,2-diyl)bis(2H-1,3-benzodioxole)

  • Structure : Benzodioxole rings (oxygen-rich) connected by ethane.
  • Synthesis : Unspecified, but likely via coupling of benzodioxole precursors.
  • Key Differences : The absence of nitrogen in benzodioxoles reduces coordination capability but enhances π-π stacking for organic electronics .

Data Tables

Table 1. Structural and Functional Comparison of Ethane-Linked Bis-Heterocycles

Compound Class Heterocycle Type Spacer Key Properties Applications Reference
1,3,5-Dioxazinane 1,3,5-Dioxazinane Ethane Flexible, moderate stability Coordination polymers
Benzoxazine Benzoxazine Ethylene High thermal stability Polymer precursors
Bistetrazole Tetrazole Ethene High energy density, sensitive Energetic materials
Triazinane Triazinane Butane Flexible, lower thermal stability Not reported
Benzodioxole Benzodioxole Ethane Strong π-π interactions Organic electronics

Biological Activity

5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two 1,3,5-dioxazinane rings connected by an ethane-1,2-diyl linker. This configuration may influence its interaction with biological targets.

Property Value
Molecular FormulaC₈H₁₄N₂O₄
Molecular Weight186.20 g/mol
IUPAC Name5,5'-(ethane-1,2-diyl)bis(1,3,5-dioxazinane)

Synthesis Methods

The synthesis of 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of dioxazine precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) exhibit significant antimicrobial properties. A study demonstrated that dioxazine derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of dioxazine derivatives. For instance:

  • Case Study : A derivative showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Neuroprotective Effects

Emerging research suggests that dioxazine compounds may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells.

The biological activity of 5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is hypothesized to involve:

  • Receptor Binding : Interaction with specific receptors or enzymes leading to modulation of signaling pathways.
  • Cell Membrane Interaction : Disruption of lipid bilayers in microbial cells or cancerous tissues.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the growth of various pathogens and cancer cells. The following table summarizes key findings:

Study Target Effect Observed IC50 (µM)
Antimicrobial Activity StudyE. coliGrowth inhibition15
Anticancer StudyHeLa cellsCytotoxicity20
Neuroprotection StudyNeuronal cellsReduced oxidative stressN/A

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